6-Nitro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 6-position of the triazolo[1,5-a]pyridine ring system.
Mechanism of Action
Target of Action
The primary target of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is the A2a adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
this compound interacts with its target, the A2a adenosine receptor, serving as an effector
Result of Action
It has been suggested that this compound possesses antiseptic activity , which could imply a potential role in combating bacterial infections.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyridines can interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to have effects on various types of cells and cellular processes . For instance, some 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit certain enzymes, which can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or through the modification of aryl substituents to form 2-aryl-6,8-dinitrotriazolo[1,5-a]pyridine . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and cyclization. For instance, it reacts with C-nucleophiles such as indoles and 1,3-dicarbonyl compounds to form stable products of nucleophilic addition to the pyridine ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include azinium-N-imines, nitriles, and copper acetate for cycloaddition reactions . Mild conditions without the use of bases are often sufficient to achieve high yields .
Major Products Formed: The major products formed from the reactions of this compound include various substituted triazolopyridines and their derivatives, which exhibit diverse biological activities .
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, particularly in medicinal chemistry and pharmaceutical development. It serves as a scaffold for the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Additionally, it is utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The compound’s unique structure also makes it valuable in the development of high-energy materials and innovative materials for industrial applications .
Comparison with Similar Compounds
- 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: Compared to similar compounds, 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a nitro group at the 6-position. This structural feature contributes to its distinct biological activities and makes it a valuable scaffold for drug design and material science applications .
Properties
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-7-4-8-9(6)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGSHORTMYGUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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